molecular formula C6H14O2 B14177087 (2R)-2-Methoxypentan-1-ol CAS No. 867267-91-2

(2R)-2-Methoxypentan-1-ol

Cat. No.: B14177087
CAS No.: 867267-91-2
M. Wt: 118.17 g/mol
InChI Key: WGWLUEYOKURLOE-ZCFIWIBFSA-N
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Description

(2R)-2-Methoxypentan-1-ol is an organic compound with the molecular formula C6H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the second carbon of a pentanol chain. The (2R) designation indicates the specific spatial configuration of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-2-Methoxypentan-1-ol can be synthesized through various methods. One common approach involves the reaction of ®-2-pentanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the methanol to react with the hydroxyl group of the pentanol to form the methoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the reaction. The process may also include purification steps such as distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methoxypentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (2R)-2-methoxypentanal or (2R)-2-methoxypentanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to (2R)-2-methoxypentane using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with hydrogen bromide can replace the methoxy group with a bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Hydrogen bromide (HBr)

Major Products Formed

    Oxidation: (2R)-2-methoxypentanal, (2R)-2-methoxypentanoic acid

    Reduction: (2R)-2-methoxypentane

    Substitution: (2R)-2-bromopentanol

Scientific Research Applications

(2R)-2-Methoxypentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and chiral catalysis.

    Biology: The compound can be used in the development of chiral drugs and as a reference standard in enantiomeric purity analysis.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.

    Industry: this compound is used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism by which (2R)-2-Methoxypentan-1-ol exerts its effects depends on its specific application. In chemical reactions, the methoxy group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s chiral nature also allows it to interact selectively with other chiral molecules, making it useful in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methoxypentan-1-ol: The enantiomer of (2R)-2-Methoxypentan-1-ol, differing only in the spatial arrangement of atoms.

    2-Methoxybutan-1-ol: A similar compound with a shorter carbon chain.

    2-Methoxyhexan-1-ol: A similar compound with a longer carbon chain.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring enantiomeric purity and specific stereochemical interactions.

Properties

CAS No.

867267-91-2

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

(2R)-2-methoxypentan-1-ol

InChI

InChI=1S/C6H14O2/c1-3-4-6(5-7)8-2/h6-7H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

WGWLUEYOKURLOE-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@H](CO)OC

Canonical SMILES

CCCC(CO)OC

Origin of Product

United States

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